2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a tert-butyl group, an ethoxy group, and a sulfonylamino group.
Preparation Methods
The synthesis of 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-ethoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with amino acid residues in proteins, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, depending on the biological context .
Comparison with Similar Compounds
Similar compounds to 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide include:
2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid: This compound has a carboxylic acid group instead of a benzamide group, which can affect its reactivity and biological activity.
5-Tert-butyl-2-ethoxybenzenesulfonamide: Lacks the benzamide core, which may reduce its ability to interact with certain biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C19H24N2O4S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(5-tert-butyl-2-ethoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-16-11-10-13(19(2,3)4)12-17(16)26(23,24)21-15-9-7-6-8-14(15)18(20)22/h6-12,21H,5H2,1-4H3,(H2,20,22) |
InChI Key |
DIMKORKNAQYNSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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